2,5-Dideoxy-2,5-imino-D-mannitol hcl
CAS No.:
Cat. No.: VC4016529
Molecular Formula: C6H14ClNO4
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO4 |
|---|---|
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |
| Standard InChI Key | ASOISZHLRDHELT-MVNLRXSJSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl |
| SMILES | C(C1C(C(C(N1)CO)O)O)O.Cl |
| Canonical SMILES | C(C1C(C(C(N1)CO)O)O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Characteristics
DMDP·HCl is systematically named (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol hydrochloride and is represented by the molecular formula C₆H₁₃NO₄·HCl (molecular weight: 199.633 g/mol) . The free base form (CAS 59920-31-9) has a molecular formula of C₆H₁₃NO₄ (163.172 g/mol) .
Table 1: Key Physicochemical Properties
The hydrochloride salt enhances stability and solubility, making it preferable for biological applications.
Stereochemical Configuration
DMDP·HCl adopts a pyrrolidine ring with hydroxyl groups at C-3 and C-4 and hydroxymethyl groups at C-2 and C-5. Its stereochemistry (2R,3R,4R,5R) is critical for enzyme binding, as demonstrated by NMR studies . The free base exhibits specific optical activity, with a reported specific rotation of ( in H₂O) .
Synthetic Methodologies and Scalability
Regioselective Appel Reaction-Based Synthesis
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Di-O-isopropylidene protection of D-fructose to form 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.
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Regioselective bromination at C-5 using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
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Azide substitution via NaN₃ in dimethyl sulfoxide (DMSO), followed by hydrogenolytic reduction to form the pyrrolidine ring .
This method reduces chromatographic purifications to two steps, contrasting with earlier routes requiring >45% yield losses .
Diastereomer Synthesis: DGDP·HCl
Pharmacological Applications and Mechanism
Glycosidase Inhibition
DMDP·HCl competitively inhibits α-glucosidases, enzymes critical for carbohydrate digestion. Its pyrrolidine ring mimics the oxocarbenium ion transition state of glycoside hydrolysis, binding with nanomolar affinity .
Comparative Analysis with Structural Analogues
DMDP·HCl vs. DGDP·HCl
| Parameter | DMDP·HCl | DGDP·HCl |
|---|---|---|
| Configuration at C-2 | R | S |
| Synthetic Yield | 70% | 56% |
| Diastereomeric Purity | >99.9% | 90:10 |
| Enzyme Specificity | α-Glucosidases | β-Glucosidases |
The C-2 stereochemistry dictates enzyme selectivity, enabling tailored therapeutic applications.
Industrial and Research Implications
Cost Reduction and Accessibility
Prior to 2025, DMDP·HCl cost $10,000–60,000 per gram . The Sunde-Brown protocol reduces production costs by >90%, enabling large-scale pharmacological studies.
Future Directions
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Structure-Activity Relationships: Modifying hydroxyl group positions to enhance specificity.
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Clinical Trials: Evaluating DMDP·HCl in diabetes and viral infection models.
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